molecular formula C10H7F2NO B2445664 1-(Difluoromethyl)-1H-indole-3-carbaldehyde CAS No. 1206885-52-0

1-(Difluoromethyl)-1H-indole-3-carbaldehyde

Cat. No.: B2445664
CAS No.: 1206885-52-0
M. Wt: 195.169
InChI Key: DUXMZRFDEWARBJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-indole-3-carbaldehyde is a chemical compound that features an indole core substituted with a difluoromethyl group and an aldehyde functional group

Chemical Reactions Analysis

1-(Difluoromethyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include metal catalysts, radical initiators, and specific solvents to control the reaction environment. Major products formed from these reactions include difluoromethylated derivatives and various functionalized indole compounds.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-1H-indole-3-carbaldehyde exerts its effects often involves interactions with specific molecular targets. For example, the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes or receptors . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins, modulating their activity . These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(Difluoromethyl)-1H-indole-3-carbaldehyde can be compared with other difluoromethylated indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(Difluoromethyl)-1H-indole-3-carbaldehyde is a compound with a unique structure that includes a difluoromethyl group and an aldehyde functional group. Its molecular formula is C10H8F2N, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer properties.

The presence of the difluoromethyl group enhances the lipophilicity and alters the electronic properties of the compound, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. The structural features of this compound allow for significant interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition. The mechanism is believed to involve disruption of essential cellular processes, possibly through enzyme inhibition or interference with metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity . Studies have indicated that derivatives of this compound can inhibit key inflammatory mediators, leading to reduced inflammation in vitro and in vivo models. For instance, compounds derived from this structure showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Anticancer Potential

The anticancer potential of this compound is particularly noteworthy. Several studies have documented its ability to induce apoptosis in cancer cells and inhibit tumor growth across different cancer cell lines. The compound has shown IC50 values in the low micromolar range against various cancer types, including breast and lung cancers .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityNotable Features
1H-Indole-3-carbaldehydeModerate anticancer activityCommon precursor in organic synthesis
5-FluoroindoleEnhanced anticancer activityFluoro substitution increases potency
6-BromoindoleAntimicrobial propertiesKnown for its use in medicinal chemistry
4-DifluoromethylindoleSimilar reactivityDifferent electronic properties

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anti-inflammatory Effects : In a controlled experiment, derivatives showed up to 93% inhibition of edema compared to standard anti-inflammatory drugs like diclofenac at equivalent concentrations.
  • Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of 4.2 µM, indicating strong potential as an anticancer agent.

Properties

IUPAC Name

1-(difluoromethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)13-5-7(6-14)8-3-1-2-4-9(8)13/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXMZRFDEWARBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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